Methyl 3-cyclobutylprop-2-ynoate
Description
Methyl 3-cyclobutylprop-2-ynoate is a methyl ester characterized by a cyclobutyl group attached to a propargyl (prop-2-ynoate) backbone. This structure combines the steric constraints of the cyclobutane ring with the electron-deficient triple bond of the propargyl ester, making it a unique candidate for studying strain-driven reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
methyl 3-cyclobutylprop-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)6-5-7-3-2-4-7/h7H,2-4H2,1H3 |
InChI Key |
UWIGBPHFXHNAJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclobutylprop-2-ynoate can be achieved through several methods. One common approach involves the esterification of cyclobutylprop-2-ynoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants for several hours to achieve a high yield of the ester.
Another method involves the reaction of cyclobutylprop-2-ynoic acid chloride with methanol. This reaction is usually carried out at low temperatures to prevent side reactions and to ensure the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclobutylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Methyl 3-cyclobutylprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyclobutylprop-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the cyclobutyl and prop-2-ynoate moieties, which can interact with enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Groups
- Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters): These compounds, isolated from Austrocedrus chilensis resin, feature bulky, fused-ring systems (e.g., labdane skeletons) similar in steric complexity to the cyclobutyl group in Methyl 3-cyclobutylprop-2-ynoate . However, their extended conjugation and lack of triple bonds result in lower strain and distinct reactivity profiles.
- Methyl Salicylate: A simple aromatic ester with a phenyl group. Compared to this compound, its planar structure and resonance stabilization reduce electrophilicity at the ester carbonyl, making it less reactive in nucleophilic additions .
Physical and Chemical Properties
The following table synthesizes inferred data for this compound based on structural analogs and methyl ester trends (Table 3 from and ):
*Estimated values based on structural analogs.
Biological Activity
Methyl 3-cyclobutylprop-2-ynoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an alkyne ester with the molecular formula CHO. Its structure features a cyclobutane ring, which contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of alkynes can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with vital metabolic processes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.5 mg/mL |
| Methyl 4-methylpent-2-ynoate | Escherichia coli | 2.0 mg/mL |
| Methyl 3-cyclopropylprop-2-ynoate | Pseudomonas aeruginosa | 1.0 mg/mL |
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled study, cells were treated with this compound, resulting in a significant reduction in interleukin-6 (IL-6) production compared to untreated controls. This finding indicates that the compound may modulate inflammatory pathways effectively.
The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes and receptors involved in microbial growth and inflammation. The presence of the cyclobutane ring may enhance its binding affinity to these biological targets.
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. For example, modifications to the ester group have been shown to improve antimicrobial efficacy while reducing cytotoxicity in human cell lines.
Table 2: Structure-Activity Relationship (SAR) Studies
| Structural Modification | Biological Activity | Observations |
|---|---|---|
| Addition of hydroxyl group | Increased antimicrobial activity | Enhanced solubility |
| Replacement of methyl with ethyl | Reduced cytotoxicity | Improved selectivity against pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
